

# Physicochemical Profile of 2,6-Diazaspiro[3.4]octane: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2,6-Diazaspiro[3.4]octane**

Cat. No.: **B170100**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic scaffold, **2,6-diazaspiro[3.4]octane**, has emerged as a significant structural motif in medicinal chemistry due to its inherent three-dimensionality and conformational rigidity. This guide provides an in-depth overview of the physicochemical characteristics of the **2,6-diazaspiro[3.4]octane** core and its derivatives, alongside detailed experimental protocols and relevant biological pathway visualizations to support researchers in drug discovery and development.

## Core Physicochemical Characteristics

The physicochemical properties of the unsubstituted **2,6-diazaspiro[3.4]octane** are not extensively reported in publicly available literature. However, data for several of its derivatives provide valuable insights into the characteristics of this scaffold. The following tables summarize the available quantitative data for the core structure and its substituted analogues.

Table 1: Physicochemical Properties of **2,6-Diazaspiro[3.4]octane** and its Derivatives

| Property                              | 2,6-Diazaspiro[3.4]octane (unsubstituted)     | 2-Methyl-2,6-diazaspiro[3.4]octane                                                    | 6-Methyl-2,6-diazaspiro[3.4]octane                                | tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate            |
|---------------------------------------|-----------------------------------------------|---------------------------------------------------------------------------------------|-------------------------------------------------------------------|---------------------------------------------------------------|
| Molecular Formula                     | C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> | C <sub>7</sub> H <sub>14</sub> N <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a> | C <sub>7</sub> H <sub>14</sub> N <sub>2</sub> <a href="#">[2]</a> | C <sub>11</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub> |
| Molecular Weight (g/mol)              | 112.17                                        | 126.20 <a href="#">[1]</a> <a href="#">[2]</a>                                        | 126.20 <a href="#">[2]</a>                                        | 212.29                                                        |
| Boiling Point (°C)                    | Data not available                            | 177.5 at 760 mmHg <a href="#">[3]</a>                                                 | Data not available                                                | 301.3 at 760 mmHg                                             |
| Melting Point (°C)                    | Data not available                            | Data not available                                                                    | Data not available                                                | Data not available                                            |
| logP                                  | Data not available                            | -0.0885 <a href="#">[1]</a> <a href="#">[2]</a>                                       | -0.0885 <a href="#">[2]</a>                                       | 0.7                                                           |
| pKa                                   | Data not available                            | Data not available                                                                    | Data not available                                                | Data not available                                            |
| Solubility                            | Data not available                            | Data not available                                                                    | Data not available                                                | Data not available                                            |
| Topological Polar Surface Area (TPSA) | Data not available                            | 15.27 Å <sup>2</sup> <a href="#">[1]</a> <a href="#">[2]</a>                          | 15.27 Å <sup>2</sup> <a href="#">[2]</a>                          | 41.6 Å <sup>2</sup>                                           |
| Hydrogen Bond Acceptors               | 2                                             | 2 <a href="#">[1]</a> <a href="#">[2]</a>                                             | 2 <a href="#">[2]</a>                                             | 2                                                             |
| Hydrogen Bond Donors                  | 2                                             | 1 <a href="#">[1]</a> <a href="#">[2]</a>                                             | 1 <a href="#">[2]</a>                                             | 1                                                             |

## Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of **2,6-diazaspiro[3.4]octane** derivatives. Below are methodologies cited in the literature for key

synthetic and analytical experiments.

## Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane Analogues

A reliable and efficient synthesis of orthogonally protected **2,6-diazaspiro[3.4]octane** systems is critical for their use as versatile building blocks in medicinal chemistry. A previously published six-step synthesis provides a scalable route to gram quantities of these compounds<sup>[4][5]</sup>.

General Procedure:

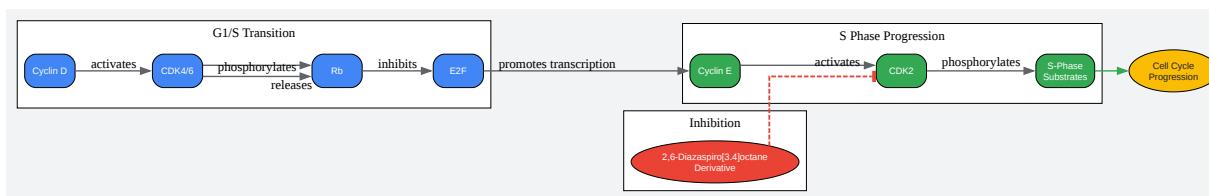
The synthesis of benzyl-protected **2,6-diazaspiro[3.4]octane** follows a strategy involving a TFA-catalyzed 1,3-dipolar cycloaddition between N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and an appropriate acrylate<sup>[4]</sup>. This cycloaddition leads to the formation of the pyrrolidine ring. Subsequent steps involve functional group manipulations to construct the azetidine ring and introduce orthogonal protecting groups, such as a Boc group. The Boc group can be cleaved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, allowing for functionalization of the azetidine nitrogen. Conversely, the benzyl group can be removed by hydrogenolysis to enable functionalization at the other nitrogen atom<sup>[4]</sup>.

## Synthesis of Nitrofuran Derivatives of 2,6-Diazaspiro[3.4]octane

The synthesis of nitrofuran derivatives based on the **2,6-diazaspiro[3.4]octane** core has been explored for the development of potent antitubercular agents<sup>[6][7]</sup>.

General Procedure:

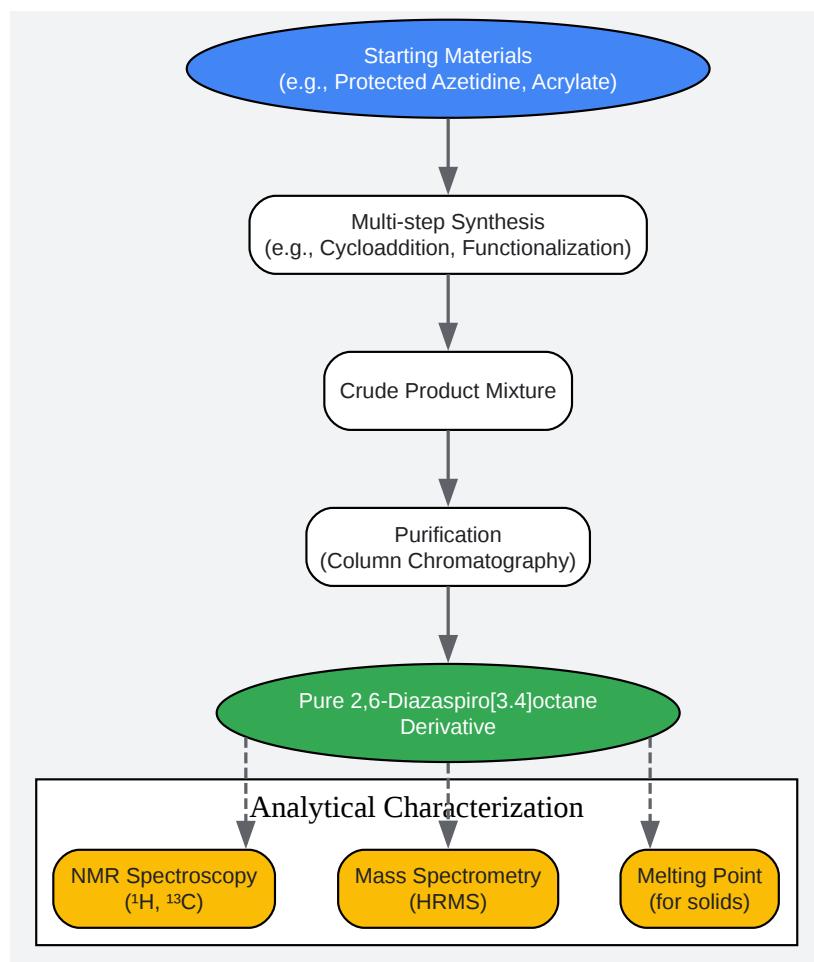
The synthesis starts from a readily available **2,6-diazaspiro[3.4]octane** building block. A one-pot deprotection-acylation protocol is often employed. For instance, a Boc-protected derivative can be deprotected and subsequently acylated with a 5-nitrofuroyl chloride to yield the final nitrofuran derivative<sup>[6]</sup>.


## Analytical Characterization

Standard analytical techniques are used to characterize the synthesized **2,6-diazaspiro[3.4]octane** derivatives.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded to elucidate the structure of the synthesized compounds. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak as the internal standard[6].
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight of the synthesized compounds[6].
- Chromatography: Analytical thin-layer chromatography (TLC) on silica gel plates is used to monitor reaction progress. Column chromatography on silica gel is employed for the purification of the final products[6].
- Melting Point: The melting points of solid derivatives are determined using a melting point apparatus[6].

## Signaling Pathway and Experimental Workflow Visualization


Derivatives of **2,6-diazaspiro[3.4]octane** have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The following diagram illustrates the canonical signaling pathway of CDK2 and the point of inhibition by these compounds.



[Click to download full resolution via product page](#)

Caption: CDK2 Signaling Pathway Inhibition by **2,6-diazaspiro[3.4]octane** Derivatives.

The following diagram illustrates a general experimental workflow for the synthesis and characterization of **2,6-diazaspiro[3.4]octane** derivatives.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and analysis of **2,6-diazaspiro[3.4]octane** derivatives.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-methyl-2,6-diazaspiro[3.4]octane, CAS No. 135380-30-2 - iChemical [ichemical.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. News-Archiv 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. mdpi.com [mdpi.com]
- 7. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Profile of 2,6-Diazaspiro[3.4]octane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170100#physicochemical-characteristics-of-2-6-diazaspiro-3-4-octane]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)